molecular formula C10H7N3 B3215876 2-Amino-6-cyanoquinoline CAS No. 1167056-90-7

2-Amino-6-cyanoquinoline

Cat. No. B3215876
CAS RN: 1167056-90-7
M. Wt: 169.18 g/mol
InChI Key: YBLZVIJVNHFZRU-UHFFFAOYSA-N
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Description

2-Amino-6-cyanoquinoline is a chemical compound with the molecular formula C10H7N3 . It belongs to the quinoline family and contains an amino group (-NH2) at position 2 and a cyano group (-CN) at position 6 on the quinoline ring . This compound exhibits interesting properties and has potential applications in various fields.


Synthesis Analysis

The synthesis of this compound involves several methods, including cyclization reactions and functional group transformations. One common approach is the reaction of 2-amino-5-bromobenzaldehyde with a suitable reagent to form the desired product . Further optimization and exploration of alternative synthetic routes are ongoing.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with an amino group (-NH2) at position 2 and a cyano group (-CN) at position 6. The arrangement of atoms and functional groups determines its chemical properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Its reactivity depends on the electron density distribution within the quinoline ring and the substituents attached to it. Researchers have explored its behavior in different reaction conditions to understand its versatility .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts around 250°C .
  • Molecular Weight : Approximately 169.18 g/mol .
  • Spectral Properties : UV, IR, and NMR spectra provide insights into its structure and functional groups .

Mechanism of Action

The specific mechanism of action for 2-Amino-6-cyanoquinoline varies depending on its application. In some cases, it may act as a ligand, binding to metal ions or biological receptors. Its interactions with enzymes, proteins, or other molecules play a crucial role in its biological or catalytic activity. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-Amino-6-cyanoquinoline should follow standard laboratory protocols, including proper protective gear, ventilation, and waste disposal. Specific toxicity data and hazards associated with this compound require further assessment .

properties

IUPAC Name

2-aminoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZVIJVNHFZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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